molecular formula C19H23BrO8 B15089671 (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

Cat. No.: B15089671
M. Wt: 459.3 g/mol
InChI Key: CGABNHMTZHBNMO-UHFFFAOYSA-N
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Description

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including acetoxy, bromo, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of esterification, bromination, and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the effects of specific functional groups on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism by which (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary, but they often involve the modulation of biochemical processes through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Diacetyloxy-6-chloro-4-phenylmethoxyoxan-2-yl)methyl acetate
  • (3,5-Diacetyloxy-6-fluoro-4-phenylmethoxyoxan-2-yl)methyl acetate
  • (3,5-Diacetyloxy-6-iodo-4-phenylmethoxyoxan-2-yl)methyl acetate

Uniqueness

The uniqueness of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromo group, in particular, can influence its behavior in substitution reactions and its potential biological activity.

Properties

Molecular Formula

C19H23BrO8

Molecular Weight

459.3 g/mol

IUPAC Name

(3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3

InChI Key

CGABNHMTZHBNMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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